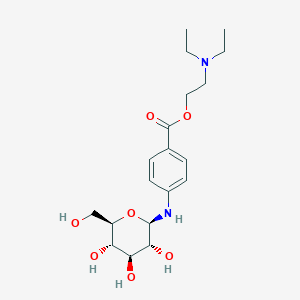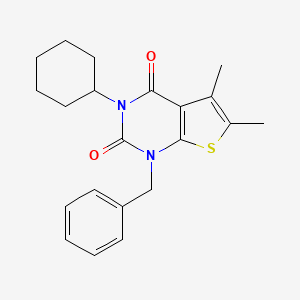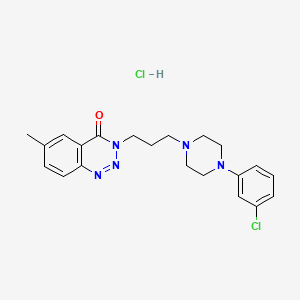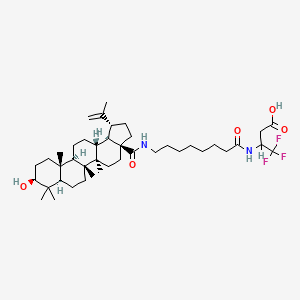![molecular formula C12H14N2O2 B15191780 N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide CAS No. 31915-40-9](/img/structure/B15191780.png)
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and an acetamide group
Preparation Methods
The synthesis of N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide can be achieved through several methods. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Chemical Reactions Analysis
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and carbonyl groups in the compound make it reactive towards common bidentate reagents, enabling the formation of a variety of heterocyclic compounds . For example, the treatment of cyanoacetamide derivatives with hydrazonoyl chloride in ethanolic sodium ethoxide solution can lead to the formation of aminopyrazole structures . Additionally, the compound can participate in condensation and substitution reactions due to the active hydrogen on C-2 .
Scientific Research Applications
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamide have been studied for their diverse biological activities, including potential chemotherapeutic properties . The compound’s unique structure allows it to interact with different molecular targets, making it valuable for drug discovery and development . In industry, it is utilized in the production of chemicals for pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxyphenyl groups play a crucial role in its reactivity and biological activity . The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . These interactions can lead to the modulation of cellular processes, making the compound effective in therapeutic applications .
Comparison with Similar Compounds
Other similar compounds include various cyanoacetamide derivatives, which are also used in the synthesis of heterocyclic compounds and have diverse biological activities .
Conclusion
N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it valuable for the synthesis of heterocyclic compounds and potential therapeutic agents. The compound’s ability to undergo various chemical reactions and interact with molecular targets highlights its importance in scientific research and industrial applications.
Properties
CAS No. |
31915-40-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[2-cyano-1-(4-hydroxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)14-12(2,8-13)7-10-3-5-11(16)6-4-10/h3-6,16H,7H2,1-2H3,(H,14,15) |
InChI Key |
IUDXXXXLDAZPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC=C(C=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








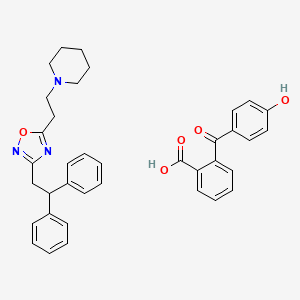
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
